3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[(4-methylphenyl)methyl]-1H-indole
Description
This indole derivative features a pyridinyl substituent at position 3, a methyl group at position 2, and a 4-methylbenzyl group at position 1. The trifluoromethyl and chloro groups on the pyridine ring enhance its electron-withdrawing properties, while the aromatic and alkyl substituents influence lipophilicity and steric bulk. Its molecular formula is C22H17ClF3N2, with an estimated molar mass of 401.5 g/mol (calculated).
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[(4-methylphenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF3N2/c1-14-7-9-16(10-8-14)13-29-15(2)21(18-5-3-4-6-20(18)29)22-19(24)11-17(12-28-22)23(25,26)27/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJDIDBAFKLCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme involved in fatty acid biosynthesis and energy metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
This compound acts as an inhibitor of ACC . It binds to the active site of the enzyme, preventing the conversion of acetyl-CoA to malonyl-CoA. This inhibition disrupts the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting ACC, the compound disrupts the production of malonyl-CoA, a key intermediate in this pathway. This disruption can have downstream effects on other metabolic processes that rely on fatty acids, such as the synthesis of membrane lipids and energy storage.
Pharmacokinetics
It is a proherbicide that undergoes hydrolysis of the methyl ester to become the active herbicide This suggests that it may be metabolized in the body to its active form
Result of Action
The inhibition of ACC by this compound leads to a decrease in fatty acid synthesis. This can have various molecular and cellular effects, depending on the specific biological context. For example, in bacteria, fatty acids are essential components of the cell membrane, so inhibiting their synthesis can disrupt cell viability and growth.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted Properties |
|---|---|---|---|---|
| Target Compound : 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[(4-methylphenyl)methyl]-1H-indole | C22H17ClF3N2 | 401.5 | 3-Cl, 5-CF3-pyridinyl; 2-CH3; 1-(4-methylbenzyl) | High lipophilicity; moderate steric bulk; potential metabolic stability |
| 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole (CAS 151387-66-5) | C14H8ClF3N2 | 296.67 | 3-Cl, 5-CF3-pyridinyl; no 2-CH3 or 1-benzyl | Lower molar mass; higher polarity; pKa = -0.43 (strong acidity) |
| 5-chloro-2-(4-(methylsulfonyl)phenyl)-3-phenyl-1H-indole | C21H16ClNO2S | 381.9 | 5-Cl; 2-(methylsulfonylphenyl); 3-phenyl | Higher polarity due to sulfonyl group; potential for hydrogen bonding |
| 3-[(4-chlorophenyl)sulfanyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]dihydro-1H-pyrrole-2,5-dione | C17H12Cl2F3N3O2S | 450.26 | Pyrrole-2,5-dione core; 4-Cl-phenyl sulfanyl; pyridinyl-methylamino | High molar mass; potential for covalent interactions via dione and sulfanyl groups |
| 3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine | C14H5Cl2F6N5S | 460.18 | Bis-trifluoromethyl; triazole-sulfanyl linker | High halogen content; possible photostability issues |
Key Observations
- Electronic Effects : The trifluoromethyl and chloro groups in all listed compounds contribute to electron-deficient aromatic systems, favoring π-π stacking or charge-transfer interactions.
- Metabolic Stability : Halogenation (Cl, CF3) in the target compound and others may reduce oxidative metabolism, though bulky substituents (e.g., 4-methylbenzyl) could introduce steric hindrance to enzymatic degradation .
Preparation Methods
Vapor-Phase Chlorination
Procedure :
- Starting material : 5-Trifluoromethylpyridine or its 2-chloro/fluoro derivatives.
- Catalyst : Activated carbon or metal chlorides (e.g., FeCl₃, SbCl₅).
- Conditions :
- Temperature: 250–400°C.
- Chlorine flow rate: 0.1–1.0 L/min.
- Outcome :
- 3-Chloro-5-trifluoromethylpyridine (yield: 70–85%).
- 2,3-Dichloro-5-trifluoromethylpyridine (with 2-chloro precursors).
Mechanistic Insight : Radical-mediated chlorination occurs preferentially at the 3-position due to steric and electronic effects from the trifluoromethyl group.
Construction of the Indole Core
The 2-methylindole scaffold is synthesized via Fischer indole synthesis , optimized for methyl substitution.
Fischer Indole Synthesis
Reagents :
- Phenylhydrazine.
- Methyl pyruvate (to introduce C2-methyl).
Steps :
- Hydrazone Formation :
$$ \text{Methyl pyruvate} + \text{Phenylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Phenylhydrazone} $$. - Cyclization :
$$ \text{Phenylhydrazone} \xrightarrow{\text{ZnCl}_2, 180^\circ\text{C}} \text{2-Methylindole-2-carboxylic acid} $$. - Decarboxylation :
$$ \text{2-Methylindole-2-carboxylic acid} \xrightarrow{\text{Cu, Quinoline, 200}^\circ\text{C}} \text{2-Methylindole} $$.
Yield : 60–75% after purification.
Coupling of Pyridine and Indole Moieties
The C3-pyridine group is introduced via Suzuki-Miyaura cross-coupling , leveraging halogenated intermediates.
Halogenation of 2-Methylindole
Bromination at C3 :
Suzuki-Miyaura Coupling
Reagents :
- 3-Bromo-2-methylindole.
- 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid.
- Catalyst: Pd(PPh₃)₄.
- Base: K₂CO₃.
Procedure :
- Dissolve 3-bromo-2-methylindole (1 eq) and pyridine boronic acid (1.2 eq) in dioxane/H₂O (4:1).
- Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq).
- Heat at 80°C under N₂ for 24 h.
Outcome :
N1-Alkylation with 4-Methylbenzyl Group
The final step involves alkylating the indole nitrogen with 4-methylbenzyl bromide.
Alkylation Conditions
Reagents :
- 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole.
- 4-Methylbenzyl bromide.
- Base: NaH.
Procedure :
- Suspend indole derivative (1 eq) in anhydrous DMF.
- Add NaH (1.2 eq) at 0°C, stir for 30 min.
- Add 4-methylbenzyl bromide (1.5 eq), warm to 80°C for 6 h.
Workup :
- Quench with H₂O, extract with EtOAc, purify via silica chromatography.
Alternative Synthetic Routes
Direct N1-Alkylation Prior to Coupling
Rationale : Early-stage alkylation simplifies purification.
Steps :
- Alkylate 2-methylindole with 4-methylbenzyl bromide.
- Brominate at C3.
- Perform Suzuki coupling.
Challenge : Reduced reactivity in Suzuki coupling due to steric hindrance from the N1-benzyl group (yield drops to 50–55%).
Reductive Amination
Procedure :
- React 2-methylindole with 4-methylbenzaldehyde and NaBH₃CN.
- Proceed with bromination and coupling.
Outcome : Lower efficiency (yield: 45–50%) due to competing side reactions.
Optimization and Challenges
Q & A
Q. What are the primary synthetic routes for this compound, and how can its purity be validated?
The compound is synthesized via coupling reactions between substituted pyridine and indole precursors. A common method involves reacting 3-chloro-5-(trifluoromethyl)pyridine derivatives with 2-methyl-1-[(4-methylphenyl)methyl]-1H-indole under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) . Purity validation requires HPLC (≥95% purity) combined with / NMR for structural confirmation. For example, NMR peaks at δ 1.56 (s, 2xCH) and δ 7.02–8.61 (aromatic protons) are critical markers .
Q. How can the compound’s solubility and physicochemical properties be determined for in vitro assays?
Solubility is assessed in DMSO (primary solvent for stock solutions) followed by dilution in aqueous buffers (PBS, pH 7.4). LogP values (~3.5) predict moderate lipophilicity, requiring surfactants (e.g., Tween-80) for colloidal stability. UV-Vis spectroscopy (λ 270–310 nm) and DSC (melting point ~464–465 K) further characterize thermal stability .
Q. What spectroscopic techniques are essential for structural elucidation?
X-ray crystallography (e.g., ORTEP diagrams) resolves the planar conjugation between pyridine and indole moieties (dihedral angle ~13.28°) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 310.7, while NMR detects the trifluoromethyl group at δ -62 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency?
Catalytic systems (e.g., Pd(PPh)) in toluene/ethanol (3:1) at 80°C under argon enhance cross-coupling yields (~85%). Microwave-assisted synthesis reduces reaction time (30 min vs. 2 h) while maintaining regioselectivity . Contradictions in yields (e.g., 70% vs. 85%) often stem from trace moisture or oxygen; rigorous solvent degassing and molecular sieves mitigate this .
Q. What mechanistic insights explain its biological activity in enzyme inhibition assays?
The trifluoromethyl group enhances electron-withdrawing effects, increasing binding affinity to kinase ATP pockets (e.g., IC < 1 µM for JAK2). Molecular docking (AutoDock Vina) reveals hydrogen bonds between the pyridine nitrogen and Lys88/Asp102 residues, while the indole moiety engages in π-π stacking with Phe113 .
Q. How do computational models predict metabolic stability and toxicity?
DFT calculations (B3LYP/6-31G*) model oxidation sites (e.g., benzylic methyl group). ADMET predictions (SwissADME) highlight moderate CYP3A4 inhibition risk (Score: 0.65) and hepatotoxicity alerts due to the chloro-trifluoromethyl motif. MD simulations (>100 ns) assess membrane permeability (logPerm: -6.2) .
Q. How to resolve contradictions in reported IC50_{50}50 values across cell lines?
Variability arises from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using internal controls (staurosporine) and validate via orthogonal methods (SPR for binding kinetics). For example, IC discrepancies in MCF-7 (0.8 µM) vs. HEK293 (2.5 µM) correlate with differential efflux pump expression .
Q. What strategies design analogs with improved blood-brain barrier (BBB) penetration?
Introduce polar groups (e.g., -OH, -NH) to reduce logP (<2.5) while retaining trifluoromethyl’s electronic effects. Methyl-to-ethyl substitution on the indole nitrogen increases BBB score (0.55 → 0.72 in SwissADME) without sacrificing potency .
Q. How to assess stability under physiological conditions?
Incubate the compound in simulated gastric fluid (pH 1.2, 37°C) and plasma (37°C, 24 h). LC-MS monitors degradation products (e.g., hydrolysis of the methylbenzyl group). Stability in plasma >90% at 6 h suggests suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
